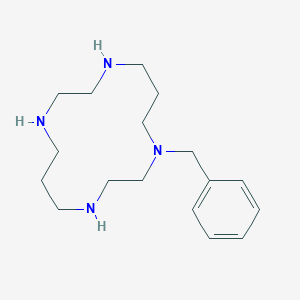

1-Benzyl-1,4,8,11-tetraazacyclotetradecane

Übersicht

Beschreibung

1-Benzyl-1,4,8,11-tetraazacyclotetradecane is an azamacrocycle . It is used in the synthesis of molecules with electroactive cavities . It acts as a nitrogen crown ether analogue and as an antioxidant in rubber .

Molecular Structure Analysis

The molecular formula of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is C17H30N4 . Its average mass is 290.447 Da and its monoisotopic mass is 290.247040 Da .Physical And Chemical Properties Analysis

1-Benzyl-1,4,8,11-tetraazacyclotetradecane has a density of 0.9±0.1 g/cm3 . Its boiling point is 434.3±45.0 °C at 760 mmHg . The compound has a molar refractivity of 88.9±0.3 cm3 . It has 4 H bond acceptors and 3 H bond donors .Wissenschaftliche Forschungsanwendungen

Synthesis of Electroactive Molecules

1-Benzyl-1,4,8,11-tetraazacyclotetradecane is utilized in the synthesis of molecules that possess electroactive cavities . These cavities are crucial for the development of advanced materials with potential applications in electronics and sensors.

Nitrogen Crown Ether Analogue

Acting as a nitrogen crown ether analogue, this compound finds its use in creating host-guest chemistry applications . It can selectively bind to certain ions, which is valuable in separation processes and chemical sensing.

Antioxidant in Rubber

In the rubber industry, 1-Benzyl-1,4,8,11-tetraazacyclotetradecane serves as an antioxidant . It helps in preventing the degradation of rubber by oxidation, thus extending the material’s life and enhancing its durability.

Plerixafor Derivatives Preparation

This compound is instrumental in the preparation of plerixafor derivatives . Plerixafor is a hematopoietic stem cell mobilizer, and its derivatives have significant implications in medical treatments, particularly in stem cell transplantation.

Catalysts for Chemical Reactions

The stability of metal complexes with 1-Benzyl-1,4,8,11-tetraazacyclotetradecane makes it an excellent catalyst for various chemical reactions . These catalysts can be used to accelerate reactions in industrial processes, making them more efficient and cost-effective.

Radiopharmaceuticals

Due to its ability to form stable complexes with metals, this compound is also explored for use in radiopharmaceuticals . These are radioactive compounds used in the field of nuclear medicine for diagnosis or therapy.

Metallodrugs Development

The compound’s unique properties are being researched for the development of metallodrugs . These drugs contain metal ions and have potential applications in treating diseases like cancer.

Luminescent Probes and MRI Contrast Agents

1-Benzyl-1,4,8,11-tetraazacyclotetradecane is also a candidate for creating luminescent probes for biochemical analysis and MRI contrast agents . These applications are crucial in medical diagnostics and research, providing better imaging and detection capabilities.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane are currently unknown. This compound is a derivative of cyclam, a macrocyclic polyamine, which is known to interact with various metal ions and biological targets . .

Mode of Action

Without specific information on the targets of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, it’s challenging to describe its mode of action. Based on the structure of the compound, it’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

Given its structural similarity to cyclam, it may influence pathways involving metal ion transport and homeostasis

Pharmacokinetics

Its bioavailability would be influenced by these properties, as well as factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane’s action are currently unknown. Based on its structure, it may have the potential to modulate the activity of metal-dependent enzymes or transporters

Eigenschaften

IUPAC Name |

1-benzyl-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4/c1-2-6-17(7-3-1)16-21-14-5-10-19-12-11-18-8-4-9-20-13-15-21/h1-3,6-7,18-20H,4-5,8-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEKVKFZHNGHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448186 | |

| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,4,8,11-tetraazacyclotetradecane | |

CAS RN |

132723-93-4 | |

| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

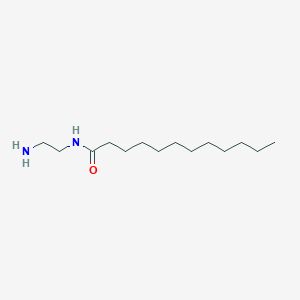

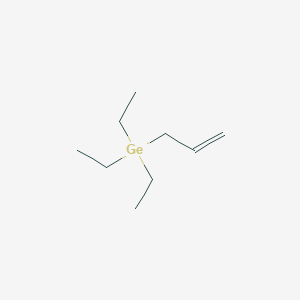

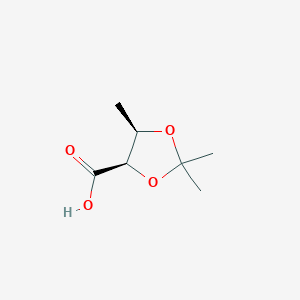

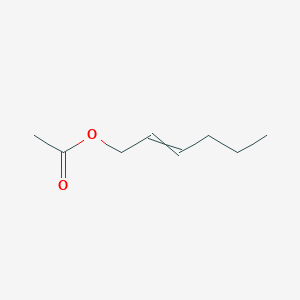

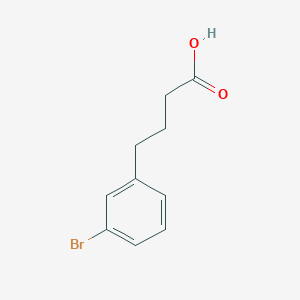

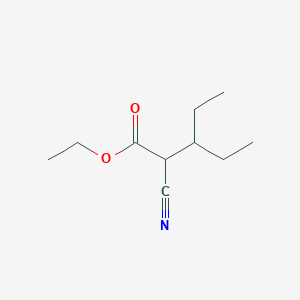

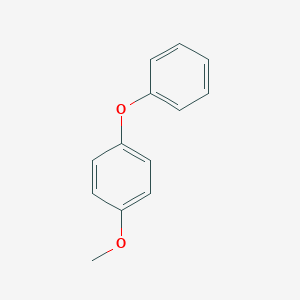

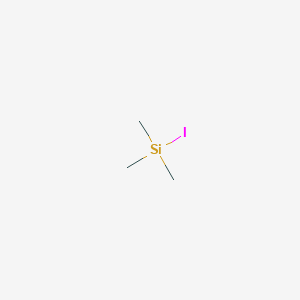

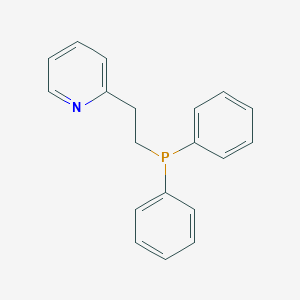

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.